molecular formula C18H17ClFNO B11228445 N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentanecarboxamide

N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentanecarboxamide

Cat. No.: B11228445
M. Wt: 317.8 g/mol
InChI Key: NVAWSRCTRMBTON-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopentane ring substituted with a phenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the carboxamide group: This is usually done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

    Substitution with the 3-chloro-4-fluorophenyl group: This step can be accomplished using nucleophilic aromatic substitution reactions, where the appropriate chloro and fluoro substituents are introduced.

Industrial Production Methods

Industrial production of N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the 3-chloro-4-fluorophenyl moiety but differs in the presence of a thiazole ring.

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound also contains the 3-chloro-4-fluorophenyl group but features a pyrazolo[4,3-b]pyridine scaffold.

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclopentane ring and carboxamide group differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C18H17ClFNO

Molecular Weight

317.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C18H17ClFNO/c19-15-12-14(8-9-16(15)20)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22)

InChI Key

NVAWSRCTRMBTON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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